Comparative Mutagenic Potency: β-Chloroacrolein vs. Other β-Substituted Acroleins in Salmonella typhimurium hisD3052
In a systematic evaluation of mutagenic requirements, β-chloroacrolein (3-chloroacrolein) demonstrated high mutagenic potency. Compared directly to other β-substituted acroleins within the same assay, its activity is substantially elevated, confirming that the chloro substituent is a significantly better leaving group in nucleophilic attack mechanisms than alkoxy or acyloxy analogs [1].
| Evidence Dimension | Mutagenic Potency (Direct-acting) |
|---|---|
| Target Compound Data | 890 revertants/μmol |
| Comparator Or Baseline | β-Methoxyacrolein (220 revertants/μmol); β-Ethoxyacrolein (110 revertants/μmol); β-Benzoyloxyacrolein (320 revertants/μmol) |
| Quantified Difference | 4.0-fold higher than β-methoxyacrolein; 8.1-fold higher than β-ethoxyacrolein; 2.8-fold higher than β-benzoyloxyacrolein |
| Conditions | Salmonella typhimurium hisD3052 (Ames test) without metabolic activation |
Why This Matters
This quantitative data provides a critical benchmark for safety, waste handling, and regulatory compliance in procurement, distinguishing it from less hazardous alkoxy-substituted analogs.
- [1] Basu, A. K.; O'Hara, S. M.; Valladier, P.; Stone, K.; Mols, O.; Marnett, L. J. Molecular Requirements for the Mutagenicity of Malondialdehyde and Related Acroleins. Cancer Res. 1988, 48 (8), 1971–1975. View Source
